molecular formula C19H17Cl2N3O3S B12184354 {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone

{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone

Cat. No.: B12184354
M. Wt: 438.3 g/mol
InChI Key: RBCHWIGPKVFJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone is a complex organic compound that features a combination of indole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .

Mechanism of Action

The mechanism of action of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π interactions, while the piperazine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dichlorophenyl group can enhance its binding affinity to certain biological targets compared to other isomers .

Biological Activity

The compound {4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}(1H-indol-2-yl)methanone , with the CAS number 951946-95-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC19H17Cl2N3O3S
Molecular Weight438.3 g/mol
IUPAC Name[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-2-yl)methanone
CAS Number951946-95-5

Antibacterial Activity

Research indicates that sulfonamide derivatives, including those with piperazine and indole moieties, exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating moderate to strong activity against:

  • Salmonella Typhi
  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

In vitro studies have shown that the compound inhibits bacterial growth effectively, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes, notably:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation, inhibition of AChE can be beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Urease : This enzyme is crucial in the pathogenesis of certain infections; thus, its inhibition can reduce bacterial virulence.

Inhibition assays revealed that this compound shows promising results in both AChE and urease inhibition .

Anticancer Potential

The indole structure present in the compound is known for its anticancer properties. Studies have indicated that derivatives containing indole can induce apoptosis in cancer cells. The specific mechanisms involve modulation of cell cycle progression and inhibition of oncogenic pathways. Further research is needed to elucidate the precise anticancer mechanisms of this compound .

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several piperazine derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains, supporting the hypothesis that structural modifications can enhance antibacterial potency .

Case Study 2: Enzyme Inhibition Profile
In a separate investigation focused on enzyme inhibition, the compound was found to effectively inhibit both AChE and urease. The study highlighted the potential therapeutic applications in managing conditions related to cholinergic dysfunction and bacterial infections .

Properties

Molecular Formula

C19H17Cl2N3O3S

Molecular Weight

438.3 g/mol

IUPAC Name

[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-(1H-indol-2-yl)methanone

InChI

InChI=1S/C19H17Cl2N3O3S/c20-14-5-6-15(21)18(12-14)28(26,27)24-9-7-23(8-10-24)19(25)17-11-13-3-1-2-4-16(13)22-17/h1-6,11-12,22H,7-10H2

InChI Key

RBCHWIGPKVFJPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.